

1-(Piperidin-4-YL)pyrrolidin-3-OL physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834

[Get Quote](#)

An In-depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

Executive Summary

1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic compound featuring both a piperidine and a pyrrolidine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and FDA-approved drugs. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a versatile, sp³-hybridized scaffold that contributes to the stereochemistry and three-dimensional complexity of a molecule[1]. Similarly, the piperidine motif is a key component in numerous pharmaceuticals. This guide provides a summary of the available physicochemical properties of **1-(Piperidin-4-YL)pyrrolidin-3-OL**, outlines potential synthetic and analytical methodologies based on related structures, and discusses its potential biological relevance in the context of drug discovery. It should be noted that most of the quantitative data available for this specific molecule is computationally predicted, and experimental validation is required.

Physicochemical Properties

Detailed experimental data for **1-(Piperidin-4-YL)pyrrolidin-3-OL** is not extensively available in public literature. The data presented below is primarily computational and provides a baseline for further experimental investigation. The compound is often handled as a dihydrochloride salt for improved stability and solubility.

Compound Identifiers

Identifier	Value	Source
Compound Name	1-(Piperidin-4-yl)pyrrolidin-3-OL	-
Synonym	1-(4-Piperidiny1)-3-pyrrolidinol	[2]
Molecular Formula (Free Base)	C ₉ H ₁₈ N ₂ O	Calculated
Molecular Weight (Free Base)	170.25 g/mol	Calculated
CAS Number (Dihydrochloride Salt)	1220019-95-3	[2]
Molecular Formula (Dihydrochloride Salt)	C ₉ H ₂₀ Cl ₂ N ₂ O	[2]
Molecular Weight (Dihydrochloride Salt)	243.17 g/mol	[2]

Predicted Physicochemical Data

The following properties have been calculated using computational models and serve as estimates. This data pertains to the dihydrochloride salt form of the molecule.

Property	Predicted Value	Source
Topological Polar Surface Area (TPSA)	35.5 Å ²	[2]
logP (Octanol-Water Partition Coefficient)	0.6486	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	1	[2]

Experimental Protocols & Methodologies

Specific, detailed experimental protocols for the synthesis and analysis of **1-(Piperidin-4-YL)pyrrolidin-3-OL** are not publicly documented. However, based on the chemical structure, established synthetic routes for similar heterocyclic compounds can be proposed.

Potential Synthetic Strategies

The synthesis of N-substituted piperidines and pyrrolidines is well-established in organic chemistry. A plausible approach for this molecule would involve the coupling of a piperidine precursor with a pyrrolidinol precursor.

- **Reductive Amination:** A common method would be the reductive amination between piperidin-4-one and 3-aminopyrrolidine or a protected version thereof. This reaction typically involves forming an intermediate enamine or imine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH_3CN).
- **Nucleophilic Substitution:** Another viable route is the N-alkylation of pyrrolidin-3-ol with a 4-halopiperidine (e.g., 4-fluoropiperidine or 4-chloropiperidine) or a piperidine bearing a suitable leaving group at the 4-position, such as a tosylate or mesylate. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.
- **Borrowing Hydrogen Methodology:** Modern synthetic methods, such as the iridium(III)-catalyzed "borrowing hydrogen" methodology, allow for the direct coupling of alcohols with amines[3]. A potential, though more advanced, synthesis could involve the reaction of a suitable amino-diol with a piperidine precursor under catalytic conditions[3].

General Analytical Workflow

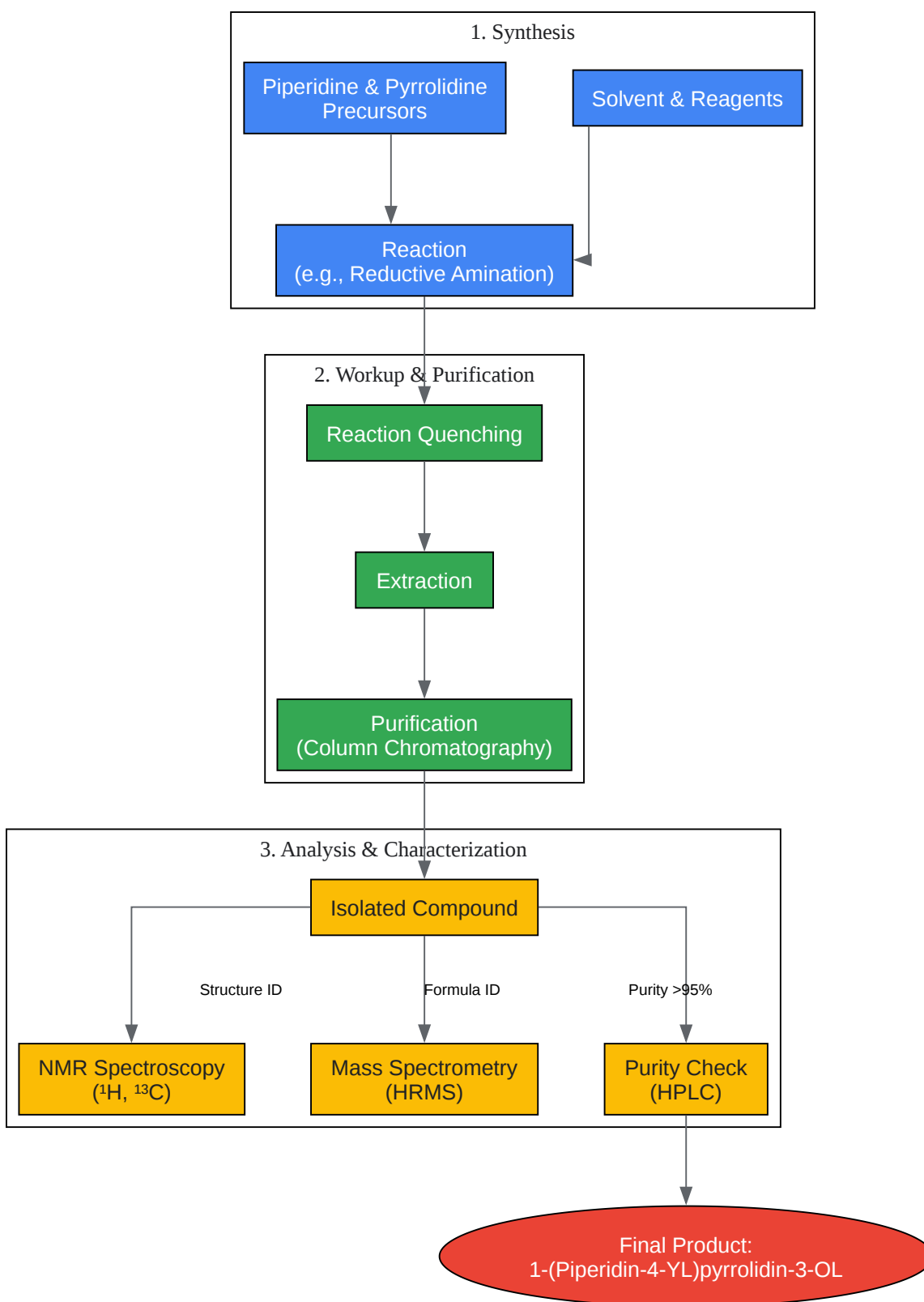
Once synthesized, the identity, purity, and structure of **1-(Piperidin-4-YL)pyrrolidin-3-OL** would be confirmed using a standard suite of analytical techniques:

- **Purification:** The crude product would likely be purified using column chromatography on silica gel or by recrystallization if the compound is a stable solid.
- **Structural Confirmation:**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the connectivity of the atoms and the overall structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight and elemental formula.
- Purity Assessment:
 - High-Performance Liquid Chromatography (HPLC): HPLC analysis, often coupled with a UV detector or a mass spectrometer (LC-MS), would be used to determine the purity of the final compound.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like **1-(Piperidin-4-yl)pyrrolidin-3-OL**, based on the methodologies described above.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(Piperidin-4-yl)pyrrolidin-3-OL physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575834#1-piperidin-4-yl-pyrrolidin-3-ol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com